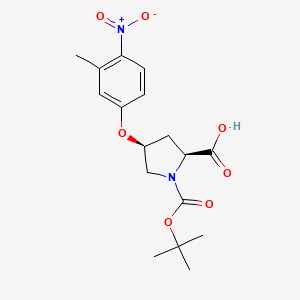

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methyl-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid

Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methyl-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-methyl-4-nitrophenoxy substituent, and a carboxylic acid moiety.

Properties

IUPAC Name |

(2S,4S)-4-(3-methyl-4-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c1-10-7-11(5-6-13(10)19(23)24)25-12-8-14(15(20)21)18(9-12)16(22)26-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAPUQFZYDJZGV-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methyl-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid, also known by its CAS Number 1217621-04-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₂N₂O₇, with a molecular weight of 362.37 g/mol. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a nitrophenoxy moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₇ |

| Molecular Weight | 362.37 g/mol |

| CAS Number | 1217621-04-9 |

| MDL Number | MFCD08687128 |

| Hazard Classification | Irritant |

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of antibiotic resistance.

- Anti-inflammatory Effects : The presence of the nitrophenoxy group may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.

- Cytotoxicity : Some studies have indicated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Study 1: Antimicrobial Activity

A study conducted by [source] demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both organisms.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent [source].

Study 3: Cytotoxicity Against Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, indicating promising anticancer activity [source].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of Boc-protected pyrrolidinecarboxylic acids. Key structural analogs and their distinguishing features include:

*Note: Molecular formula and weight inferred from structurally similar compounds in .

Physicochemical Properties

- Lipophilicity : The nitro group in the target compound increases lipophilicity (logD ~2.5–3.6 estimated) compared to analogs like the methoxymethyl derivative (logD ~1.2–2.0) .

- Acidity : The carboxylic acid group (pKa ~3.6–4.0) is common across analogs, but the nitro group may slightly lower the pKa due to electron-withdrawing effects .

- Stability : The Boc group provides stability against hydrolysis under basic conditions, a feature shared with other Boc-protected derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodology : Synthesis involves multi-step reactions, including coupling of the pyrrolidine backbone with substituted aromatic groups. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance nucleophilicity in coupling reactions .

- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is essential for protecting the pyrrolidine nitrogen during synthesis. Acidic conditions (e.g., HCl in dioxane) are typically used for Boc removal .

- Catalysts : Palladium-based catalysts may facilitate cross-coupling reactions for aromatic substitutions, but their use requires inert atmospheres .

Q. How does stereochemistry at the 2S and 4S positions influence reactivity and biological activity?

- Structural analysis : The (2S,4S) configuration stabilizes intramolecular hydrogen bonding between the carboxylic acid and the Boc group, affecting conformation and target binding. Chiral HPLC or X-ray crystallography is recommended to verify stereochemical purity .

- Biological relevance : Analogous compounds with (2R,4R) configurations show reduced binding affinity to serine proteases, highlighting the importance of stereochemistry in activity .

Q. What analytical techniques are used to confirm the compound’s identity and purity?

- Standard protocols :

- NMR : H and C NMR validate the aromatic and pyrrolidine ring substituents.

- HPLC-MS : Reverse-phase HPLC with mass spectrometry confirms molecular weight and detects impurities (<1% threshold) .

- Elemental analysis : Matches calculated vs. observed C, H, N, and O percentages to assess purity .

Advanced Research Questions

Q. How can enantioselective synthesis of the (2S,4S) isomer be optimized?

- Methodology :

- Chiral auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during pyrrolidine ring formation .

- Asymmetric catalysis : Cinchona alkaloid catalysts in Sharpless epoxidation or Mitsunobu reactions can improve enantiomeric excess (ee > 95%) .

- Kinetic resolution : Monitor reaction progress with chiral columns to isolate the desired isomer early in the synthesis .

Q. What strategies resolve contradictions in reported LogD and solubility data?

- Data reconciliation :

- Experimental validation : Use shake-flask or HPLC-derived LogD measurements at pH 5.5–7.4 to address discrepancies between calculated (e.g., 3.62 ) and observed values.

- Solvent systems : Adjust co-solvents (e.g., DMSO:PBS mixtures) to improve aqueous solubility for in vitro assays .

Q. How do structural modifications (e.g., nitro group reduction) impact pharmacological profiles?

- Structure-activity relationship (SAR) :

- Nitro → amine conversion : Reduces electron-withdrawing effects, altering binding to nitroreductase enzymes. Requires hydrogenation (H₂/Pd-C) under controlled pressure .

- Fluorine substitution : Introducing difluoromethoxy groups (as in related compounds) enhances metabolic stability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.